Diazene-1,2-disulfonic acid

Beschreibung

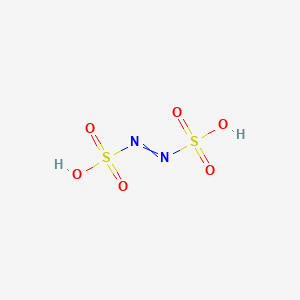

Diazene-1,2-disulfonic acid (chemical formula: C₆H₆N₂O₆S₂) is an organosulfur compound characterized by a diazene group (N=N) flanked by two sulfonic acid (–SO₃H) moieties. Its structure enables unique reactivity, particularly in photoresponsive and coordination chemistry applications. Derivatives such as 4,4’-(diazene-1,2-diyl)dibenzoic acid are synthesized via hydrolysis of ethyl precursors in THF using KOH and subsequent acidification with HCl, yielding stable crystalline powders . This compound’s azo linkage allows for reversible isomerization under light, making it valuable in porous liquid frameworks and metal-organic frameworks (MOFs) for gas storage or catalysis .

Eigenschaften

CAS-Nummer |

111451-31-1 |

|---|---|

Molekularformel |

H2N2O6S2 |

Molekulargewicht |

190.16 g/mol |

IUPAC-Name |

sulfoiminosulfamic acid |

InChI |

InChI=1S/H2N2O6S2/c3-9(4,5)1-2-10(6,7)8/h(H,3,4,5)(H,6,7,8) |

InChI-Schlüssel |

IGCFCYDLEVVDAJ-UHFFFAOYSA-N |

Kanonische SMILES |

N(=NS(=O)(=O)O)S(=O)(=O)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of diazene-1,2-disulfonic acid typically involves the oxidation of hydrazine with hydrogen peroxide or air. Another method includes the hydrolysis of diethyl azodicarboxylate or azodicarbonamide, which yields diazene-1,2-disulfonic acid along with carbon dioxide and ethanol as by-products .

Industrial Production Methods: In industrial settings, diazene-1,2-disulfonic acid is often produced through the thermal decomposition of 2,4,6-triisopropylbenzenesulfonylhydrazide. This method is preferred due to its efficiency and the stability of the intermediate compounds formed during the process .

Analyse Chemischer Reaktionen

Types of Reactions: Diazene-1,2-disulfonic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different sulfonic acid derivatives.

Substitution: Substitution reactions can occur at the sulfonic acid groups, leading to the formation of various derivatives.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or air is commonly used as oxidizing agents.

Reduction: Iron-doped carbon materials are often employed as catalysts for reduction reactions.

Substitution: Various nucleophiles can be used to substitute the sulfonic acid groups under controlled conditions.

Major Products: The major products formed from these reactions include sulfonic acid derivatives, reduced diazene compounds, and substituted diazene derivatives.

Wissenschaftliche Forschungsanwendungen

Diazene-1,2-disulfonic acid has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis, particularly in the hydrogenation of alkenes and alkynes.

Medicine: Research is ongoing to explore its use in drug development, particularly for its ability to interact with various biological targets.

Wirkmechanismus

The mechanism of action of diazene-1,2-disulfonic acid involves its ability to undergo redox reactions, which can lead to the formation of reactive intermediates. These intermediates can interact with various molecular targets, including enzymes and cellular components, leading to a range of biological effects . The compound’s sulfonic acid groups also play a crucial role in its reactivity and interaction with other molecules.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural and Functional Comparison

Physicochemical Properties

Research Findings and Gaps

- Reactivity : Diazene-1,2-disulfonic acid’s azo bond undergoes reversible cis-trans isomerism under UV light, enabling dynamic materials . Ethane-1,2-disulfonic acid’s high acidity facilitates API salt formation, improving drug bioavailability .

- Stability : Propane-1,2-disulfonic acid derivatives exhibit lower formation energies (-40.6 kcal/mol) compared to diol analogs (-18.8 kcal/mol), suggesting sulfonic acids’ thermodynamic favorability .

- Gaps : Quantitative solubility and toxicity data for diazene-1,2-disulfonic acid remain sparse. Comparative studies on its photostability versus azobenzene derivatives are needed.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.